molecular formula C22H27N3O3S B2425766 N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1241687-79-5

N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2425766
CAS No.: 1241687-79-5
M. Wt: 413.54
InChI Key: RPWUYVMBAGVDGR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a phenylethenyl sulfonyl group, and a piperazinyl acetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-2-19-8-10-21(11-9-19)23-22(26)18-24-13-15-25(16-14-24)29(27,28)17-12-20-6-4-3-5-7-20/h3-12,17H,2,13-16,18H2,1H3,(H,23,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWUYVMBAGVDGR-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the individual components. The ethylphenyl group can be introduced through Friedel-Crafts alkylation, while the phenylethenyl sulfonyl group can be synthesized via sulfonation followed by a Wittig reaction to introduce the phenylethenyl moiety. The piperazinyl acetamide can be formed through the reaction of piperazine with acetic anhydride. These components are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the phenylethenyl group to a phenylethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phenylethyl derivatives. Substitution reactions can lead to a variety of products depending on the nucleophile involved.

Scientific Research Applications

N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylpiperazine derivatives and phenylethenyl-containing molecules. Examples include:

  • N-(4-ethylphenyl)-4-methoxybenzenesulfonamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Uniqueness

What sets N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and interact with a variety of biological targets. This versatility makes it a valuable compound for research and industrial applications.

Biological Activity

N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the piperazine ring, sulfonylation, and subsequent acetamide formation. The compound can be synthesized through the reaction of 4-(E)-2-phenylethenylsulfonylpiperazine with an appropriate acetic acid derivative.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its anticonvulsant and anticancer properties. Below are detailed findings from various studies:

Anticonvulsant Activity

Research has shown that derivatives of piperazine-based compounds, including this compound, exhibit significant anticonvulsant activity. A study evaluated several derivatives for their efficacy in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The results indicated that certain derivatives provided substantial protection against seizures, suggesting a promising therapeutic potential for epilepsy management.

Table 1: Anticonvulsant Activity of Piperazine Derivatives

CompoundMES (100 mg/kg)scPTZ (100 mg/kg)Toxicity (NT)
1EffectiveEffectiveLow
2EffectiveIneffectiveModerate
3IneffectiveEffectiveLow
4EffectiveEffectiveHigh

Note: Values indicate effectiveness based on observed seizure protection and toxicity levels.

Anticancer Activity

In addition to anticonvulsant effects, this compound has been evaluated for its anticancer properties. Studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and inhibition of DNA synthesis.

Case Study: Anticancer Evaluation
In a study involving various cell lines, including A549 (lung cancer) and C6 (glioma), compounds similar to this compound exhibited significant cytotoxicity. The MTT assay revealed that these compounds effectively reduced cell viability, indicating their potential as anticancer agents.

Table 2: Anticancer Activity Assessment

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
AA5491560
BC61075
CHeLa2050

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanisms underlying the biological activities of this compound are multifaceted. For anticonvulsant effects, it is believed that the compound modulates neurotransmitter systems, particularly enhancing GABAergic activity while inhibiting excitatory pathways. In terms of anticancer activity, the compound may trigger apoptotic pathways by activating caspases and disrupting mitochondrial function.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., piperazine protons at δ 2.8–3.2 ppm; styryl doublet at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1120–1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., exact mass 432.1388708) validates molecular formula .
    Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine-sulfonyl region .

How can researchers design experiments to study structure-activity relationships (SAR) for this compound in neuropharmacology?

Advanced Research Focus
Methodology :

  • In Silico Modeling : Dock the compound into dopamine D₂/D₃ receptors (PDB ID: 6CM4) using the piperazine-sulfonyl group as a hinge-binding motif .
  • Bioassays : Test binding affinity via radioligand displacement (³H-spiperone for D₂ receptors; IC₅₀ < 100 nM suggests potency) .
  • Functional Groups : Compare analogs lacking the (E)-styryl group to assess its role in receptor selectivity .
    Data Interpretation : Correlate logP (predicted 3.2 ± 0.3) with blood-brain barrier permeability using PAMPA assays .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Advanced Research Focus
Common Contradictions :

  • Yield Variability : Discrepancies arise from trace moisture during sulfonylation (reduces yield by 15–20%) or suboptimal Pd catalyst loading .
  • Bioactivity : Conflicting IC₅₀ values may stem from assay conditions (e.g., CHO vs. HEK293 cells for receptor studies) .
    Resolution Strategies :
  • Reproduce reactions under strictly anhydrous conditions and characterize intermediates via LC-MS.
  • Validate bioassays with positive controls (e.g., haloperidol for D₂ receptor binding) and standardized cell lines .

What pharmacological targets are most plausible for this compound, and how can target engagement be experimentally validated?

Advanced Research Focus
Putative Targets :

  • Dopamine Receptors : Piperazine-sulfonyl motifs are common in D₂/D₃ antagonists .
  • Serotonin Transporters (SERT) : Styryl groups may modulate reuptake inhibition (Ki < 50 nM possible) .
    Validation Methods :
  • Radioligand Binding : Use ³H-raclopride (D₂) or ³H-citalopram (SERT) in competitive assays .
  • Functional Selectivity : Measure cAMP inhibition (D₂) or 5-HT uptake (SERT) in transfected cell lines .

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